n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine
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Overview
Description
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-based compounds, including n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine, often involves the van Leusen reaction. This method utilizes tosylmethyl isocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as palladium or nickel . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of oxazole derivatives may involve continuous flow processes to enhance efficiency and scalability. The use of ionic liquids as solvents has been reported to improve the yield and purity of the products . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .
Scientific Research Applications
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The compound may inhibit enzymes or modulate receptor functions by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A basic oxazole structure without additional functional groups.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C4H6N2O2 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
N-(1,3-oxazol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2O2/c7-6-2-4-1-5-3-8-4/h1,3,6-7H,2H2 |
InChI Key |
WXOLAFSJBWFSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CNO |
Origin of Product |
United States |
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